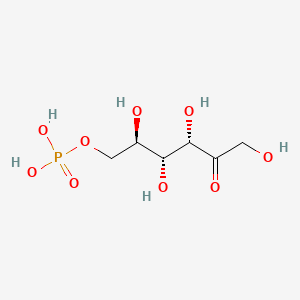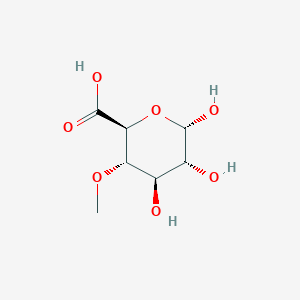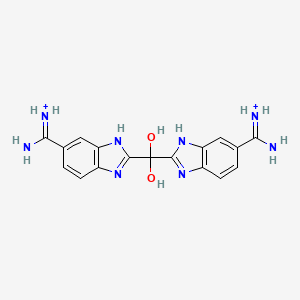
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical pathways, particularly in the synthesis of nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate typically involves the reaction of ribose-5-phosphate with ATP in the presence of ribose-phosphate diphosphokinase . This enzyme catalyzes the formation of the compound from ribose-5-phosphate and ATP, resulting in the production of this compound and AMP.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, utilizing bioreactors to maintain optimal conditions for enzyme activity and substrate availability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate undergoes various biochemical reactions, including:
Substitution Reactions: It acts as a phosphoribosyl donor in reactions catalyzed by phosphoribosyltransferases.
Condensation Reactions: It participates in the biosynthesis of nucleotides, where it condenses with bases like adenine, guanine, and uracil to form AMP, GMP, and UMP, respectively.
Common Reagents and Conditions:
Reagents: Common reagents include ribose-5-phosphate, ATP, and specific phosphoribosyltransferases.
Conditions: These reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity.
Major Products: The major products formed from these reactions are nucleotides such as AMP, GMP, and UMP .
Wissenschaftliche Forschungsanwendungen
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate has several scientific research applications:
Chemistry: It is used in the study of nucleotide biosynthesis and enzyme kinetics.
Biology: It plays a role in the metabolic pathways of purine and pyrimidine nucleotides.
Wirkmechanismus
The mechanism of action of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate involves its role as a phosphoribosyl donor in various biochemical reactions. It transfers the phosphoribosyl group to acceptor molecules, facilitating the synthesis of nucleotides . The molecular targets include enzymes such as phosphoribosyltransferases, which catalyze these transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Phosphoribosyl pyrophosphate (PRPP): A closely related compound that also acts as a phosphoribosyl donor in nucleotide biosynthesis.
Ribose-5-phosphate: A precursor in the synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate.
Uniqueness: this compound is unique due to its specific role in the synthesis of nucleotides and its involvement in various biochemical pathways. Unlike other similar compounds, it has a beta-methylene group, which may influence its reactivity and interactions with enzymes .
Eigenschaften
Molekularformel |
C6H15O13P3 |
|---|---|
Molekulargewicht |
388.10 g/mol |
IUPAC-Name |
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H15O13P3/c7-4-3(1-17-22(14,15)16)18-6(5(4)8)19-21(12,13)2-20(9,10)11/h3-8H,1-2H2,(H,12,13)(H2,9,10,11)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
JFMKBQDEISBIPL-KVTDHHQDSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)


![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)



